molecular formula C10H18O8 B3125643 3,6,9,12-Tetraoxatetradecane-1,14-dioic acid CAS No. 32775-08-9

3,6,9,12-Tetraoxatetradecane-1,14-dioic acid

Cat. No.: B3125643
CAS No.: 32775-08-9
M. Wt: 266.24 g/mol
InChI Key: BEAPHLNTCMLNPR-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradecane-1,14-dioic acid: is a chemical compound with the molecular formula C₁₀H₁₈O₈ and a molecular weight of 266.25 g/mol . It is known for its unique structure, which includes multiple ether linkages and carboxylic acid groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6,9,12-Tetraoxatetradecane-1,14-dioic acid can be synthesized through a multi-step process involving the reaction of ethylene glycol derivatives with oxalic acid . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12-Tetraoxatetradecane-1,14-dioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

3,6,9,12-Tetraoxatetradecane-1,14-dioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-dioic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ether linkages provide flexibility and stability to the compound, allowing it to interact with different molecular environments .

Comparison with Similar Compounds

Uniqueness: 3,6,9,12-Tetraoxatetradecane-1,14-dioic acid is unique due to its combination of multiple ether linkages and carboxylic acid groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O8/c11-9(12)7-17-5-3-15-1-2-16-4-6-18-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAPHLNTCMLNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)OCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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